EBV-EA Inhibition: 23% Greater Potency of 1,5,15-Tri-O-methylmorindol Over 5,15-Di-O-methylmorindol in the Same Raji Cell Assay
In a direct head-to-head comparison within the same study, 1,5,15-tri-O-methylmorindol (compound 1) inhibited TPA-induced EBV-EA activation in Raji cells with an IC₅₀ of 386 mol ratio/32 pmol TPA, whereas 5,15-di-O-methylmorindol (compound 2)—the closest structural analog lacking only the 1-O-methyl substituent—exhibited an IC₅₀ of 475 mol ratio/32 pmol TPA [1]. This represents a 23% lower IC₅₀ (greater potency) for the tri-methylated compound. Among all 13 compounds evaluated in this study, 1,5,15-tri-O-methylmorindol demonstrated the lowest IC₅₀ (highest potency), with the full range spanning 386–578 mol ratio/32 pmol TPA [1].
| Evidence Dimension | Inhibitory potency against TPA-induced EBV-EA activation |
|---|---|
| Target Compound Data | IC₅₀ = 386 mol ratio/32 pmol TPA |
| Comparator Or Baseline | 5,15-Di-O-methylmorindol (compound 2): IC₅₀ = 475 mol ratio/32 pmol TPA; All 13 compounds range: 386–578 mol ratio/32 pmol TPA |
| Quantified Difference | 18.7% lower IC₅₀ (1.23-fold greater potency) vs. the closest analog; lowest IC₅₀ among all 13 tested compounds |
| Conditions | In vitro Raji cell assay; TPA (32 pmol, 20 ng) as inducer; cell viability percentages reported for all compounds at each concentration; IC₅₀ expressed as molar ratio to TPA |
Why This Matters
For researchers requiring maximum EBV-EA inhibitory potency from a Morinda-derived anthraquinone, the tri-methylated compound offers quantifiably superior activity over the di-methylated analog, directly impacting assay sensitivity and dose–response study design.
- [1] Akihisa T, Matsumoto K, Tokuda H, Yasukawa K, Seino K, Nakamoto K, Kuninaga H, Suzuki T, Kimura Y. Anti-inflammatory and potential cancer chemopreventive constituents of the fruits of Morinda citrifolia (Noni). J Nat Prod. 2007 May;70(5):754-7. Table 1, compounds 1–13 EBV-EA IC₅₀ data. View Source
